methyl 5-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride
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Overview
Description
Methyl 5-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride is a chemical compound with a pyridine ring structure. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of more complex molecules due to its reactive functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride typically involves the reaction of 5-(2-aminoethyl)pyridine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The resulting ester is then treated with hydrochloric acid to form the dihydrochloride salt. The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated pyridine derivatives.
Scientific Research Applications
Methyl 5-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 5-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate
- Methyl 5-(2-chloroethyl)pyridine-2-carboxylate
- Methyl 5-(2-bromoethyl)pyridine-2-carboxylate
Uniqueness
Methyl 5-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride is unique due to its aminoethyl group, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the amino group allows for additional hydrogen bonding and electrostatic interactions, enhancing its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
Properties
IUPAC Name |
methyl 5-(2-aminoethyl)pyridine-2-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)8-3-2-7(4-5-10)6-11-8;;/h2-3,6H,4-5,10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVCMYZJPJAFSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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